molecular formula C20H18O3S B14587401 Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-88-0

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-

Cat. No.: B14587401
CAS No.: 61563-88-0
M. Wt: 338.4 g/mol
InChI Key: KHBOTRNIIDVMRA-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound is notable for its complex structure, which includes a phenylsulfonyl group and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate. This intermediate is then subjected to further reactions to introduce the phenyl group, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can interact with nucleophiles, leading to various biochemical effects. These interactions can modulate cellular pathways and result in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of both a phenylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

61563-88-0

Molecular Formula

C20H18O3S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[benzenesulfonyl(phenyl)methyl]-4-methylphenol

InChI

InChI=1S/C20H18O3S/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)24(22,23)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI Key

KHBOTRNIIDVMRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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